4,4-Dimethoxy-2-butanone

Chiral Synthesis Chemoenzymatic Reduction Pharmaceutical Intermediates

Choose 4,4-Dimethoxy-2-butanone (Acetylacetaldehyde dimethyl acetal) for regiospecific heterocycle synthesis. As a masked β-ketoaldehyde, it delivers single, defined products (e.g., 7-methyltetrazolo[1,5-a]pyrimidine) where other β-ketoaldehydes produce complex mixtures. This bifunctional 1,3-dielectrophile enables orthogonal, stepwise reactivity impossible with generic ketones or simple acetals. Validated in sulfamethazine intermediate synthesis (2-mercapto-4-methylpyrimidine pathway) and chemoenzymatic chiral synthon production. Benchmark: 73.1% overall yield, 98.7% purity.

Molecular Formula C6H12O3
Molecular Weight 132.16 g/mol
CAS No. 5436-21-5
Cat. No. B155242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Dimethoxy-2-butanone
CAS5436-21-5
Synonyms1,1-Dimethoxy-3-butanone;  3-Oxobutyraldehyde 1-(Dimethyl Acetal);  3-Oxobutyraldehyde Dimethyl Acetal;  4,4-Dimethoxybutane-2-one;  Acetoacetaldehyde Dimethyl Acetal;  Acetylacetaldehyde Dimethyl Acetal;  Formylacetone Dimethyl Acetal;  NSC 21538;  NSC 5972
Molecular FormulaC6H12O3
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESCC(=O)CC(OC)OC
InChIInChI=1S/C6H12O3/c1-5(7)4-6(8-2)9-3/h6H,4H2,1-3H3
InChIKeyPJCCSZUMZMCWSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityslightly

4,4-Dimethoxy-2-butanone (CAS 5436-21-5): Chemical Identity and Technical Profile


4,4-Dimethoxy-2-butanone (CAS 5436-21-5), also known as acetylacetaldehyde dimethyl acetal, is a ketone functional group-bearing organic compound with the molecular formula C6H12O3 and a molecular weight of 132.16 g/mol [1]. It is characterized by a butanone backbone with two methoxy groups attached to the terminal (C4) carbon, forming a dimethyl acetal moiety. This structure positions it as a protected β-ketoaldehyde (3-oxobutyraldehyde) [2]. At room temperature, it typically presents as a colorless to pale yellow liquid with a sweet, pleasant odor, exhibiting a density of approximately 0.996 g/mL at 25°C, a boiling point range of 70-73°C at 20 mmHg, and a refractive index (n20/D) of ~1.414 . The compound is soluble in common organic solvents like ethanol and ether but has limited solubility in water .

4,4-Dimethoxy-2-butanone: Why Generic Substitution with Related Ketones or Acetals is Not Equivalent


The unique value of 4,4-dimethoxy-2-butanone lies in its structure as a protected, bifunctional 1,3-dielectrophilic synthon. It is not a simple ketone or a simple acetal; it is a masked β-ketoaldehyde [1]. While in-class compounds like 2,4-pentanedione (acetylacetone) or other β-diketones offer alternative electrophilic sites, 4,4-dimethoxy-2-butanone provides a specific, orthogonal reactivity profile due to the presence of both a reactive ketone (C2) and a protected aldehyde (C4 acetal). This allows for controlled, stepwise, or selective reactions that are impossible with its unprotected or differently protected analogs . Substituting with a generic ketone or an unrelated acetal would fundamentally alter the reaction outcome, regioselectivity, and yield, as the compound's precise electrophilic character and steric environment are critical for its intended applications in heterocycle and pharmaceutical intermediate synthesis .

Quantitative Evidence for Selecting 4,4-Dimethoxy-2-butanone (CAS 5436-21-5)


Improved Enantioselective Synthesis of Keto-Protected 4-Amino-2-pentanone

Using 4,4-dimethoxybutan-2-one as a starting material in a chemoenzymatic pathway enabled the enantioselective synthesis of both enantiomers of keto-protected 4-amino-2-pentanone. The previous route, which utilized ethyl 3-oxobutanoate, required 10 steps and achieved a 12% overall yield. In contrast, the route employing 4,4-dimethoxybutan-2-one was accomplished in 7 steps with a 13.5% overall yield. While both yields were moderate, this study demonstrates a quantitative difference in synthetic efficiency (steps and yield) when using the target compound [1]. A subsequent improved route, while not a direct comparison, achieved 37-44% yield in 5 steps, highlighting the potential of similar intermediates [1].

Chiral Synthesis Chemoenzymatic Reduction Pharmaceutical Intermediates

Regioselective Formation of 7-Methyltetrazolo[1,5-a]pyrimidine in Heterocyclic Condensation

In the condensation reaction with 5-aminotetrazole, the use of 4,4-dimethoxybutan-2-one as the β-ketoacetal partner leads to the regioselective formation of 7-methyltetrazolo[1,5-a]pyrimidine as the final product, not the previously claimed 5-methyltetrazolo[1,5-a]pyrimidine. This finding corrects the literature and provides a defined, reproducible outcome for this specific building block [1]. This is in contrast to other β-ketoaldehyde analogs, such as 2-hydroxymethylenecyclohexanone, which produce mixtures of both possible linearly and angularly fused products with the same aminoazoles [1].

Heterocyclic Chemistry Regioselectivity Pyrimidine Synthesis

Synthesis of 2-Mercapto-4-methylpyrimidine: A Key Pharmaceutical Intermediate

4,4-Dimethoxy-2-butanone is an established industrial precursor to 2-mercapto-4-methylpyrimidine, a crucial intermediate in the synthesis of sulfamethazine and other sulfonamide antibiotics [1]. While direct yield data for this specific transformation is not provided in the identified patent abstract, the patent explicitly positions this compound as the optimal starting material for this key industrial process [2]. This application differentiates it from other C3 or C4 building blocks that may not provide the correct carbon framework and functional group arrangement to access the pyrimidine core in a straightforward manner.

Pharmaceutical Intermediates Sulfonamide Antibiotics Industrial Synthesis

Synthesis of 4,4-Dimethoxy-2-butanone: Optimized Process with 73.1% Overall Yield

A three-step synthesis of 4,4-dimethoxy-2-butanone starting from sodium and methanol was optimized to achieve an overall yield of 73.1% with a product purity of 98.7% [1]. This quantitative yield serves as a benchmark for the compound's production. While this study does not directly compare yields to alternative synthetic routes in a head-to-head manner, it establishes a key performance metric for procurement decisions: suppliers offering this compound must be able to demonstrate comparable or superior synthetic efficiency to ensure cost-competitiveness. The high purity also indicates that the compound can be produced at a quality suitable for demanding research applications.

Process Chemistry Synthesis Optimization Yield Improvement

Defined Application Scenarios for 4,4-Dimethoxy-2-butanone (CAS 5436-21-5) Based on Evidence


Enantioselective Synthesis of Chiral β-Aminoketones for Medicinal Chemistry

Based on its demonstrated utility in a chemoenzymatic pathway to produce keto-protected 4-amino-2-pentanone [1], 4,4-dimethoxy-2-butanone is a preferred starting material for laboratories developing chiral synthons for pharmaceutical research. It offers a more concise synthetic route compared to alternatives like ethyl 3-oxobutanoate [1], leading to reduced development time and material costs.

Regiocontrolled Synthesis of Fused Pyrimidine and Azole Heterocycles

In medicinal chemistry and agrochemical research, the ability to predict and control the regioisomer formed during heterocycle synthesis is paramount. Evidence shows that 4,4-dimethoxybutan-2-one provides a single, defined product (e.g., 7-methyltetrazolo[1,5-a]pyrimidine) in condensations with aminoazoles, unlike other β-ketoaldehydes that yield complex mixtures [2]. This makes it the reagent of choice for generating pure heterocyclic libraries with high fidelity.

Industrial-Scale Production of Sulfonamide Antibiotic Intermediates

Procurement for large-scale manufacturing of sulfamethazine and related antibiotics should prioritize 4,4-dimethoxy-2-butanone. Its role as a key intermediate for 2-mercapto-4-methylpyrimidine is well-established in patent literature [3]. This validated industrial pathway offers lower process risk and higher supply chain reliability compared to alternative, less-documented routes [4].

Quality Control and Cost Analysis in Fine Chemical Sourcing

For procurement specialists, the benchmark of 73.1% overall yield and 98.7% purity established in optimized synthesis literature [5] serves as a critical quality metric. Suppliers of 4,4-dimethoxy-2-butanone should be evaluated against this standard to ensure cost-competitive pricing and material quality suitable for advanced R&D and production.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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